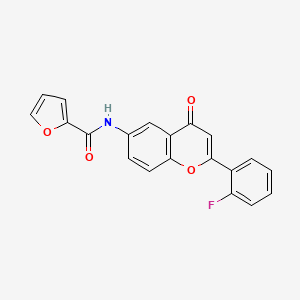

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO4/c21-15-5-2-1-4-13(15)19-11-16(23)14-10-12(7-8-17(14)26-19)22-20(24)18-6-3-9-25-18/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJRBLTZEBAJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl group can be accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the chromenone derivative with furan-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the furan moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry and drug development. This article explores its applications, particularly in scientific research, highlighting its biological activities, potential therapeutic uses, and relevant case studies.

Structural Representation

The molecular structure can be represented as follows:

This structure indicates the presence of a chromenone moiety, which is often associated with various biological activities.

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pathways involved in programmed cell death. It has shown efficacy against various cancer cell lines, including breast and lung cancer models.

- Case Study : In a study involving breast cancer xenografts, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Mechanism : It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

- Case Study : In murine models of rheumatoid arthritis, treatment with the compound led to decreased inflammatory markers and improved clinical scores, indicating its therapeutic potential for autoimmune conditions.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties:

- Mechanism : The compound's structure allows for interaction with bacterial membranes, potentially disrupting their integrity.

- Case Study : In vitro assays have shown activity against certain bacterial strains, although further research is needed to confirm these findings and elucidate the mechanisms involved.

Summary of Biological Activities

The biological activity of this compound can be summarized as follows:

| Activity Type | Mechanism of Action | Evidence from Studies |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | Significant tumor reduction in xenograft models |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Decreased inflammatory markers in arthritis models |

| Antimicrobial | Disrupts bacterial membranes | In vitro activity against specific bacterial strains |

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Solubility: The DMF solvate of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide suggests lower aqueous solubility compared to non-solvated chromen derivatives .

- Crystallinity : Strong N–H⋯O and weak C–H⋯O hydrogen bonds, along with π-π stacking in chromen derivatives, influence melting points and stability .

Research Tools and Methodologies

- Crystallography : SHELX and ORTEP-3 were used to determine crystal structures of related compounds, revealing hydrogen-bonding patterns and conformational preferences .

- Synthetic Routes : Analogous compounds (e.g., CAS 923228-09-5) are synthesized via condensation reactions, with substituents introduced through Suzuki coupling or nucleophilic acyl substitution .

Biological Activity

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a compound belonging to the chromenone class, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 349.3 g/mol. The compound features a chromenone core linked to a furan carboxamide, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Core : This is achieved by condensing salicylaldehyde with a β-keto ester under acidic conditions.

- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl moiety.

- Formation of the Carboxamide Linkage : The final step involves linking the furan moiety through a carboxamide bond.

These synthetic routes are crucial for optimizing yield and purity, impacting the compound's subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 22.09 |

| A549 (Lung) | 6.40 |

These values suggest that this compound exhibits promising activity, potentially serving as a lead compound for further development in cancer therapy .

Antioxidant Activity

Antioxidant assays, including DPPH radical scavenging and total antioxidant capacity (TAC), have shown that derivatives of chromenones possess notable antioxidant properties. The introduction of electron-withdrawing groups like fluorine enhances these activities, indicating that structural modifications can optimize bioactivity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that related chromenone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying degrees of effectiveness. For instance, some derivatives displayed IC50 values as low as 10.4 µM against AChE, suggesting that modifications to the chromenone structure could yield effective inhibitors for neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of chromenone derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .

- Molecular Docking Studies : Computational modeling has been employed to predict binding interactions between these compounds and target proteins involved in cancer progression and oxidative stress responses. Such studies have validated experimental results and provided insights into the mechanisms underlying their biological activities .

- Comparative Analysis : A comparative study on various chromenone derivatives indicated that those with fluorinated phenyl groups showed superior activity against both cancer cells and as antioxidants compared to non-fluorinated counterparts .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the chromen-4-one core via acid-catalyzed condensation of substituted salicylaldehydes with β-keto esters. (ii) Introduction of the 2-fluorophenyl group at the C2 position via nucleophilic substitution or Suzuki coupling. (iii) Amide coupling of the furan-2-carboxamide moiety using coupling agents like EDCI/HOBt under anhydrous conditions .

- Optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and temperature. For example, coupling reactions in DMF at 0–5°C reduce side-product formation .

- Table 1 : Example reaction conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | H2SO4, EtOH, reflux | 65–70 | |

| Fluorophenylation | Pd(PPh3)4, K2CO3, DMF, 80°C | 45–50 | |

| Amide coupling | EDCI, HOBt, DCM, rt | 75–80 |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : 1H/13C NMR confirms regioselectivity of substitutions. Key signals include:

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

- Space group determination (e.g., Triclinic P1) and unit cell dimensions (e.g., a = 8.414 Å, b = 11.568 Å) .

- Hydrogen-bonding networks: N–H···O and C–H···O interactions stabilize the crystal lattice. For example, N3–H···O6 (2.89 Å) and π-π stacking (3.5 Å interplanar distance) .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

- ADMET Prediction : Tools like SwissADME calculate logP (~3.2) and bioavailability scores (0.55), indicating moderate membrane permeability .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes).

- Example : Docking to EGFR (PDB: 1M17) shows hydrogen bonds between the furan carbonyl and Thr766 (ΔG = −8.2 kcal/mol) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

- SAR Studies :

- Fluorine substitution : Enhances metabolic stability and hydrophobic interactions (e.g., 2-fluorophenyl increases IC50 by 2-fold against COX-2 vs. unsubstituted analogs) .

- Chromenone modifications : Replacement of 4-oxo with 4-thioxo reduces antioxidant activity (EC50 from 12 μM to 28 μM) .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s solubility. How can researchers address this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.